3,5-Difluorobenzohydrazide synthesis from methyl 3,5-difluorobenzoate
3,5-Difluorobenzohydrazide synthesis from methyl 3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3,5-difluorobenzohydrazide from methyl 3,5-difluorobenzoate. It includes detailed experimental protocols, key quantitative data, and visualizations of the synthetic pathway and a relevant biological signaling pathway to support researchers in the fields of medicinal chemistry and drug development.
Introduction
3,5-Difluorobenzohydrazide is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as antimicrobial and anticancer agents. Notably, benzohydrazide derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. This guide details the efficient synthesis of the core 3,5-difluorobenzohydrazide scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/mL) |
| Methyl 3,5-difluorobenzoate | C₈H₆F₂O₂ | 172.13[1] | 23-27[1] | 1.265 (at 25°C)[1] |
| 3,5-Difluorobenzohydrazide | C₇H₆F₂N₂O | 172.13 | 121-123 | Not readily available |
Synthesis Protocol: Hydrazinolysis of Methyl 3,5-difluorobenzoate
The synthesis of 3,5-difluorobenzohydrazide is readily achieved through the hydrazinolysis of methyl 3,5-difluorobenzoate. This reaction involves the nucleophilic acyl substitution of the methoxy group of the ester with hydrazine.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 3,5-Difluorobenzohydrazide.
Experimental Procedure
This protocol is based on established methods for hydrazide synthesis.
Materials:
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Methyl 3,5-difluorobenzoate
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Hydrazine hydrate (80% solution in water is commonly used)
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Methanol or Ethanol
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Ice bath
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3,5-difluorobenzoate in a suitable amount of methanol or ethanol.
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Addition of Hydrazine: To the stirred solution, add a 1.2 to 1.5 molar equivalent of hydrazine hydrate dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
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Purification: Collect the crystalline 3,5-difluorobenzohydrazide by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove any residual impurities.
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Drying: Dry the purified product under vacuum to obtain a white crystalline solid.
Expected Yield
The typical yield for this reaction ranges from 75% to 85%, depending on the specific reaction conditions and purification efficiency.
Characterization Data
The structure and purity of the synthesized 3,5-difluorobenzohydrazide can be confirmed by various analytical techniques.
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ ~9.8 (s, 1H, -NH), δ ~7.5-7.3 (m, 3H, Ar-H), δ ~4.5 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), δ ~162 (d, J=245 Hz, C-F), δ ~138 (t, J=10 Hz, C-C=O), δ ~110 (m, C-H), δ ~108 (t, J=25 Hz, C-H) |
| Mass Spec (ESI-MS) | m/z 173.05 [M+H]⁺ |
Note: Predicted NMR chemical shifts are based on the analysis of similarly substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3,5-difluorobenzohydrazide.
Caption: Experimental workflow for the synthesis of 3,5-Difluorobenzohydrazide.
Biological Context: EGFR Signaling Pathway
Derivatives of 3,5-difluorobenzohydrazide have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The diagram below provides a simplified overview of the EGFR signaling cascade, a key target for anticancer drug development.
Caption: Simplified EGFR signaling pathway and the potential point of inhibition.
